N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide
Description
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a unique combination of structural motifs, including an indene ring, a cyclopropyl group, and an oxazole ring
Properties
IUPAC Name |
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c17-11-4-5-12-10(7-11)3-6-13(12)18-16(20)15-8-14(19-21-15)9-1-2-9/h4-5,7-9,13H,1-3,6H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDYCANHTXGZSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)C(=O)NC3CCC4=C3C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 5-chloro-2,3-dihydro-1H-inden-1-amine, is synthesized through the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as sodium borohydride.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent on the indene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives or other substituted products.
Scientific Research Applications
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2,3-dihydro-1H-inden-1-yl)-3-cyclopropyl-1,2-oxazole-5-carboxamide: shares similarities with other indene derivatives and oxazole-containing compounds.
5-chloro-2,3-dihydro-1H-inden-1-amine: A precursor in the synthesis of the target compound.
Cyclopropyl-oxazole derivatives: Compounds with similar structural motifs and potential biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of an indene ring, a cyclopropyl group, and an oxazole ring, which imparts distinct chemical and biological properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
